5-ブロモイサチン

概要

説明

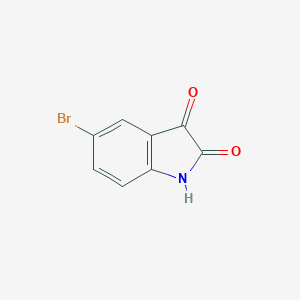

5-Bromoisatin is a brominated derivative of isatin, a compound with a significant presence in academic research due to its diverse biological activities and potential applications in medicinal chemistry. While the provided data does not directly discuss 5-Bromoisatin, it does mention various brominated compounds and their syntheses, which can be related to the general class of brominated heterocyclic compounds like 5-Bromoisatin.

Synthesis Analysis

The synthesis of brominated heterocyclic compounds is a topic of interest in several studies. For instance, the synthesis of 5-bromo-2-iodopyrimidine as an intermediate in palladium-catalysed cross-coupling reactions is described, which is relevant to the synthesis of brominated compounds like 5-Bromoisatin . Additionally, the synthesis of various 5-Bromoisatin derivatives is reported, indicating the versatility of 5-Bromoisatin as a starting material for creating a wide range of heterocyclic compounds with potential antibacterial activity .

Molecular Structure Analysis

The molecular structure of brominated compounds can be complex and diverse. One study reports the crystal structure of a 5-bromonicotinic acid derivative, providing insights into the molecular configuration and intermolecular interactions, such as hydrogen bonding, which could be similar in 5-Bromoisatin derivatives . These structural analyses are crucial for understanding the reactivity and potential biological activity of these compounds.

Chemical Reactions Analysis

Brominated heterocycles are known to participate in various chemical reactions. The data includes examples of brominated compounds undergoing cross-coupling reactions , which could be applicable to 5-Bromoisatin in synthesizing more complex molecules. Additionally, the synthesis of 5-Bromoisatin derivatives involves reactions with different reagents to produce compounds with potential antiviral and antibacterial properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds like 5-Bromoisatin are influenced by the presence of the bromine atom. These properties are essential for the compound's reactivity and biological activity. For example, the study on 6-Bromoisatin, a closely related compound, discusses its efficacy in inhibiting cancer cell proliferation and inducing apoptosis, as well as its physical properties confirmed by NMR spectroscopy . These findings can provide a basis for understanding the properties of 5-Bromoisatin.

科学的研究の応用

N-誘導体の合成

5-ブロモイサチン: は、さまざまなN-誘導体の合成に役立ちます。 これらの誘導体は、しばしばユニークな生物学的活性を示し、医薬品のためのビルディングブロックとして役立つため、重要です .

N-置換ピロールの開発

N-置換ピロールは、5-ブロモイサチンを使用して合成されます。 ピロールは、数多くの生物学的に活性な天然物に存在するため、医薬品化学において重要です .

直鎖状ポリアリレンオキシンドールの作成

直鎖状ポリアリレンオキシンドールは、材料科学および有機エレクトロニクスにおいて潜在的な用途を有します。 5-ブロモイサチンは、これらの複雑な分子の合成における前駆体として機能します .

5-ブロモジオキシンドールの製造

5-ブロモジオキシンドールは、5-ブロモイサチンから合成できる別の化合物です。 これは、さまざまな化学反応および潜在的な薬物開発に使用するためにさらに修飾できる化合物です .

シンコニニック酸誘導体

触媒作用および薬物開発を含む幅広い用途を有するシンコニニック酸誘導体は、5-ブロモイサチンから合成できます。 これは、有機合成におけるその汎用性を示しています .

3-ヒドロキシオキシンドールの合成

3-ヒドロキシオキシンドールは、重要な薬理学的関心を有する化合物です。 5-ブロモイサチンは、その合成に使用され、医薬品化学における重要性を強調しています .

S-ベンジルジチオカルバザートシッフ塩基

S-ベンジルジチオカルバザートから誘導されたシッフ塩基は、5-ブロモイサチンを使用して合成されます。 これらの化合物は、配位化学および酵素阻害における潜在的な用途について研究されています .

モリタ・ベイリス・ヒルマン付加体

5-ブロモイサチンは、イサチン誘導体のモリタ・ベイリス・ヒルマン付加体の合成に使用されます。 これらの付加体は、有機合成における貴重な中間体であり、さまざまな生物学的に活性な分子につながる可能性があります .

Safety and Hazards

作用機序

Target of Action

5-Bromoisatin is a derivative of isatin, a versatile molecule with important applications in synthetic organic chemistry It’s known that isatin derivatives show a wide range of biological and pharmacological activity, such as antibacterial, antifungal, and anti-hiv .

Mode of Action

It’s known that isatin derivatives interact with their targets to exert their effects . For instance, 5-Bromoisatin’s inotropic activity has been studied on rhythmically stimulated papillary muscles of guinea pigs .

Biochemical Pathways

It’s known that isatin derivatives can affect various biochemical pathways due to their wide range of biological and pharmacological activity .

Result of Action

5-Bromoisatin is reported to exhibit analgesic and sedative properties at a dose of 0.2g/kg in mice . This suggests that the compound can have significant molecular and cellular effects, potentially influencing neuronal activity and pain perception.

生化学分析

Biochemical Properties

5-Bromoisatin has been used in the synthesis of various compounds, including N-derivatives of 5-bromoisatin, N-substituted pyrroles, linear polyaryleneoxindoles, and others

Cellular Effects

While specific cellular effects of 5-Bromoisatin are not fully documented, it has been found to inhibit the proliferation of certain cancer cells and induce apoptosis . This suggests that 5-Bromoisatin may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It has been synthesized using pyridinium bromochromate in acetic acid medium , suggesting that it may have certain stability and degradation characteristics

Dosage Effects in Animal Models

In animal models, 5-Bromoisatin has been shown to enhance the apoptotic index and reduce cell proliferation in the distal colon . A reverse dose effect was observed, with a significant difference between doses for macrophage infiltration . This suggests that the effects of 5-Bromoisatin may vary with different dosages, and high doses could potentially have toxic or adverse effects.

特性

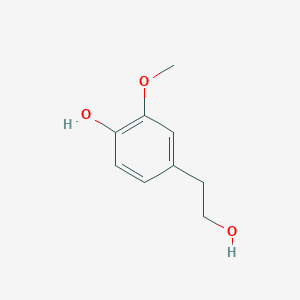

IUPAC Name |

5-bromo-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBVCESWADCIXJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30236037 | |

| Record name | 5-Bromoisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87-48-9 | |

| Record name | 5-Bromoisatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromoisatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromoisatin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4980 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromoisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromoindoline-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.589 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3S,4S,5R,6S)-6-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B119969.png)

![2-[2-(Dimethylamino)ethyl]-1-indanone](/img/structure/B119977.png)

![N-[2-(5-methoxy-2-phenyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B119978.png)

![[1,2,4]Triazolo[1,5-c]pyrimidine-5,7-diamine](/img/structure/B119995.png)